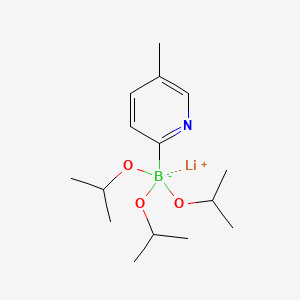

Lithium triisopropyl 2-(5-methylpyridyl)borate

Description

Lithium triisopropyl 2-(5-methylpyridyl)borate (CAS: 1256364-31-4) is a pyridylborate compound synthesized via lithium-halogen exchange of 2-bromopyridine derivatives, followed by quenching with triisopropyl borate under inert conditions. This method yields the compound in near-quantitative quantities, and it demonstrates stability under an argon atmosphere for up to a month . Its primary application lies in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

Properties

IUPAC Name |

lithium;(5-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCOBZLHBNPVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682078 | |

| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256364-31-4 | |

| Record name | Borate(1-), (5-methyl-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropyl 2-(5-methylpyridyl)borate typically involves the reaction of triisopropyl borate with 2-(5-methylpyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(5-methylpyridyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.

Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and unsaturated hydrocarbons. Reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be the corresponding substituted compound.

Scientific Research Applications

Lithium triisopropyl 2-(5-methylpyridyl)borate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which lithium triisopropyl 2-(5-methylpyridyl)borate exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds. The borate group stabilizes the intermediate species, allowing for controlled reactivity.

Comparison with Similar Compounds

Table 1: Comparative Data for Lithium Triisopropyl Pyridylborates

Key Findings:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., -F, -Cl) at the 5-position of the pyridine ring result in higher yields (96% for 5-fluoro vs. 90% for 6-methoxy) due to enhanced electrophilicity during lithium-halogen exchange .

- The 5-methyl substituent (electron-donating) achieves near-quantitative yield (~99%), likely due to steric protection of the borate group during synthesis .

Stability and Handling :

- All triisopropyl borates exhibit room-temperature stability under inert conditions, unlike derivatives with hydroxy or trifluoromethyl groups (e.g., lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate), which require storage at -20°C .

- Commercial availability of 5-fluoro and 5-chloro derivatives highlights their industrial relevance in coupling reactions .

Functional Comparisons in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling Efficiency : The 5-methyl derivative is preferred for sterically demanding aryl halides due to the methyl group’s ability to stabilize transition states. In contrast, electron-deficient substrates pair better with 5-fluoro or 5-chloro analogs .

- Scope of Substrates : Derivatives with protected functional groups (e.g., aldehyde or nitrile, as in compounds D and E from ) expand utility in synthesizing complex heterocycles .

Biological Activity

Lithium triisopropyl 2-(5-methylpyridyl)borate, often abbreviated as LT-SIP-5-MePy, is an organolithium compound that has garnered attention for its unique structural and reactivity characteristics. First synthesized in 2008, this compound has been primarily studied for its potential applications in organic synthesis, particularly in catalysis and the formation of complex organic molecules. Despite the limited documentation on its specific biological activities, its structural features suggest a promising role in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound has the molecular formula . The compound consists of a lithium atom coordinated to a triisopropyl borate and a 2-(5-methylpyridyl) group. This configuration enhances both stability and reactivity, making it a valuable reagent in synthetic processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇BLiNO₃ |

| Molecular Weight | 270.24 g/mol |

| Appearance | White solid |

| Solubility | Soluble in THF, diethyl ether |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of lithium bis(trimethylsilyl)amide with 2-(5-methylpyridyl)chloroborane in an aprotic solvent like diethyl ether at low temperatures. This method allows for the careful control of reaction conditions to optimize yield and purity.

Synthesis Reaction

Biological Activity

While specific biological activities of this compound are not extensively documented, its potential applications in synthesizing biologically active molecules are noteworthy. The compound's role as a reagent in medicinal chemistry could facilitate the development of new therapeutic agents.

The biological activity of LT-SIP-5-MePy may stem from its ability to form stable complexes with various biomolecules. Its boron and lithium components can interact with molecular targets, influencing biochemical pathways. However, detailed studies on its mechanism of action are still required.

Case Studies and Research Findings

- Catalytic Applications : Research indicates that lithium triisopropyl borates can act as nucleophiles in Suzuki-Miyaura coupling reactions, which are vital for constructing carbon-carbon bonds in pharmaceuticals . This suggests that LT-SIP-5-MePy may also demonstrate similar catalytic properties.

- Reactivity with Biomolecules : Preliminary studies suggest that organolithium compounds can interact with nucleophilic sites on biomolecules, potentially leading to modifications that could enhance or inhibit biological activity.

- Therapeutic Potential : Ongoing research into organolithium compounds highlights their potential in drug development, particularly in synthesizing complex molecules that may have therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.